molecular formula C22H29ClN2O3 B13844836 (+)-18-Methoxycoronaridine hydrochloride

(+)-18-Methoxycoronaridine hydrochloride

Cat. No.: B13844836
M. Wt: 404.9 g/mol
InChI Key: CVBFKKVQGICEBT-XGNADRIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Derivation from Ibogaine (B1199331) Alkaloids

The development of 18-MC is rooted in the study of ibogaine, a naturally occurring psychoactive alkaloid found in the West African shrub Tabernanthe iboga. psychedelicstoday.comnih.gov Ibogaine itself has been investigated for its purported anti-addictive properties. nih.govreason.org However, significant safety and tolerability concerns associated with ibogaine prompted researchers to seek safer alternatives. ingentaconnect.comresearchgate.net This led to the exploration of related iboga alkaloids and the eventual synthesis of novel congeners, including 18-MC. ingentaconnect.com

The initial research path involved examining other alkaloids structurally related to ibogaine, such as ibogamine (B1202276) and coronaridine (B1218666). researchgate.net These studies revealed that coronaridine could mimic some of ibogaine's effects on drug self-administration in animal models but did not induce tremors, a key side effect of ibogaine. researchgate.net This finding made coronaridine an attractive base structure for further modification, ultimately leading to the synthesis of 18-methoxycoronaridine. ingentaconnect.comobires.com

The primary motivation for developing 18-MC was to create a compound with the anti-addictive efficacy of ibogaine but with an improved safety profile. ingentaconnect.comnih.gov Ibogaine is associated with several serious side effects that limit its therapeutic potential. ingentaconnect.comresearchgate.net

Key Limitations of Ibogaine Addressed by 18-MC Development:

Neurotoxicity: Ibogaine administration has been linked to the degeneration of Purkinje cells in the cerebellum. ingentaconnect.comnih.gov

Cardiovascular Effects: Ibogaine can cause bradycardia (a decrease in heart rate) and has been associated with potentially fatal cardiac arrhythmias, specifically QT interval prolongation. nih.govnih.govresearchgate.net

Tremors: A distinct side effect of ibogaine is the induction of whole-body tremors. nih.govnih.govnih.gov

Psychoactive Effects: Ibogaine is a potent psychoactive substance, producing complex oneiric (dream-like) experiences, which can be mentally and emotionally demanding and contribute to its classification as a Schedule I substance. obires.compsychedelicstoday.comreason.org

General Behavioral Disruption: In animal studies, ibogaine was shown to decrease responding for non-drug reinforcers like water, suggesting a general, non-specific disruption of motivated behavior. ingentaconnect.comnih.gov

Researchers hypothesized that it would be possible to dissociate the desired anti-addictive properties from these adverse effects, leading to the systematic development of synthetic congeners like 18-MC. researchgate.net

The invention of 18-MC is credited to a collaborative research team including pharmacologist Dr. Stanley D. Glick of Albany Medical College and chemist Dr. Martin E. Kuehne at the University of Vermont in 1996. obires.comwikipedia.org Their pioneering work involved the synthesis and pharmacological evaluation of numerous iboga alkaloid congeners. ingentaconnect.comobires.com

Initial animal studies yielded significant discoveries. It was found that 18-MC, like ibogaine, effectively decreased the self-administration of several drugs of abuse, including morphine and cocaine, in rats. nih.govnih.gov Crucially, these studies demonstrated that 18-MC did not produce the adverse effects characteristic of ibogaine. nih.govnih.gov Rats treated with 18-MC showed no evidence of tremors, even at high doses, nor was there evidence of cerebellar damage. nih.govnih.gov Furthermore, unlike ibogaine, 18-MC did not suppress the intake of a non-drug reinforcer (water), indicating a more specific action on drug-seeking behavior. ingentaconnect.comnih.gov These initial findings were pivotal, suggesting that the therapeutic and toxic effects of iboga alkaloids were separable. researchgate.net

Significance in Neuropharmacology and Addiction Research

The development of 18-MC holds considerable significance for neuropharmacology and addiction research. It has provided a critical tool for dissecting the complex pharmacology of iboga alkaloids and for understanding the neural circuits underlying addiction. psychedelicreview.com

Research with 18-MC has helped to identify specific receptor systems involved in its anti-addictive effects. Its primary mechanism of action is understood to be antagonism of the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR). wikipedia.orgpsychedelicreview.comresearchgate.net This is a notable distinction from ibogaine, which interacts with a much broader range of targets, including NMDA receptors, sigma-2 receptors, and serotonin (B10506) transporters, for which 18-MC has a much lower affinity. nih.gov This receptor selectivity makes 18-MC a more precise pharmacological tool.

In preclinical studies, 18-MC has demonstrated efficacy in reducing the self-administration of a wide array of addictive substances, including:

Opioids (morphine) nih.govnih.gov

Stimulants (cocaine, methamphetamine) nih.govwikipedia.org

Nicotine (B1678760) nih.govwikipedia.orgnih.gov

Alcohol nih.govresearchgate.netnih.gov

Furthermore, 18-MC has been shown to ameliorate signs of opioid withdrawal. nih.govnih.gov The compound is believed to exert its effects by modulating the mesolimbic dopamine (B1211576) system; like ibogaine, it decreases extracellular dopamine levels in the nucleus accumbens, a key brain region in reward and addiction. nih.govnih.govslideshare.net The sustained, long-lasting reduction in drug self-administration observed in some animal models after a single dose has made it a subject of intense academic interest. nih.govslideshare.net

Table 1: Comparative Profile of Ibogaine and (+)-18-Methoxycoronaridine Hydrochloride in Preclinical Research

Feature Ibogaine This compound (18-MC)
Primary Origin Naturally occurring alkaloid from Tabernanthe iboga nih.gov Synthetic congener of coronaridine ingentaconnect.comslideshare.net
Effect on Drug Self-Administration Decreases (morphine, cocaine, etc.) nih.govnih.gov Decreases (morphine, cocaine, alcohol, nicotine) nih.gov
Effect on Non-Drug Reinforcers Decreases responding for water ingentaconnect.comnih.gov Does not affect responding for water nih.govnih.gov
Tremor Induction Produces whole-body tremors nih.govnih.gov Does not produce tremors nih.govnih.gov
Cerebellar Toxicity Causes Purkinje cell loss at high doses ingentaconnect.comnih.gov No evidence of cerebellar toxicity nih.govnih.gov
Cardiovascular Effects Decreases heart rate (bradycardia) nih.gov Does not decrease heart rate nih.govresearchgate.net
Primary Receptor Affinity Broad spectrum (NMDA, sigma-2, 5-HT transporter, etc.) nih.gov Selective antagonist at α3β4 nicotinic receptors nih.govwikipedia.org

| Psychoactive Effects | Potently psychoactive/oneirogenic obires.compsychedelicstoday.com | Considered non-psychoactive/non-hallucinogenic psychedelicstoday.comnih.gov |

Table of Compounds Mentioned

Compound Name
This compound
18-Methoxycoronaridine
Ibogaine
Coronaridine
Ibogamine
Morphine
Cocaine
Methamphetamine
Nicotine
Alcohol
Dopamine

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H29ClN2O3

Molecular Weight

404.9 g/mol

IUPAC Name

methyl (1R,17S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride

InChI

InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14?,15-,20?,22+;/m1./s1

InChI Key

CVBFKKVQGICEBT-XGNADRIESA-N

Isomeric SMILES

COCC[C@@H]1CC2C[C@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl

Canonical SMILES

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of + 18 Methoxycoronaridine Hydrochloride

Diverse Synthetic Routes and Methodological Advancements

A pivotal part of the synthesis involves the condensation of an indoloazepine intermediate with a side-chain precursor aldehyde. researchgate.netresearchgate.net This is often followed by a critical intramolecular Diels-Alder (IMDA) reaction of a secodine-type intermediate, which establishes the complex tetracyclic core of the molecule. researchgate.net Subsequent chemical transformations then close the final ring to form the characteristic isoquinuclidine cage of the iboga alkaloid framework. researchgate.net

A general synthetic approach involves several key transformations, as detailed in the table below.

StepReaction TypeDescription
1AlkylationAn initial step to build the required carbon chain for the isoquinuclidine ring.
2AminationIntroduction of a nitrogen atom, which is crucial for forming the core azepine ring.
3Condensation/CyclizationCondensation of an indoloazepine with a C6 aldehyde fragment, followed by an intramolecular Diels-Alder reaction to form a tetracyclic intermediate. researchgate.netresearchgate.net
4Reductive CleavageTreatment with sodium borohydride (B1222165) in acetic acid to furnish a substituted indoloazonine. designer-drug.com
5Final Ring ClosureA thermal electrocyclic rearrangement or acid-catalyzed cyclization of an enamine intermediate yields the final pentacyclic iboga skeleton. researchgate.netdesigner-drug.com
6Salt FormationThe final free base is treated with anhydrous hydrochloric acid to produce the stable hydrochloride salt.

Enantioselective Synthesis and Stereochemical Resolution

Achieving stereochemical purity is critical, and two primary strategies have been successfully employed to obtain the individual enantiomers of 18-methoxycoronaridine: chemical resolution of the racemate and asymmetric (enantioselective) synthesis. researchgate.net

Stereochemical Resolution

A robust method for separating the racemic mixture ((±)-18-MC) involves the formation of diastereomeric derivatives. nih.govresearchgate.net This process, known as chemical resolution, was effectively accomplished by reacting the racemic free base with a chiral resolving agent. researchgate.netresearchgate.net

The key steps of this resolution are outlined below:

Deprotonation: The indole (B1671886) nitrogen of racemic 18-MC is deprotonated using a strong base like potassium hexamethyldisilazide (KHMDS). researchgate.netresearchgate.net

Diastereomer Formation: The resulting anion is reacted with an enantiomerically pure sulfonyl chloride, such as (S)-(+)-camphorsulfonyl chloride, to form a pair of diastereomeric sulfonamides. nih.govresearchgate.netresearchgate.net

Separation: These diastereomers possess different physical properties and can be separated using standard laboratory techniques like flash chromatography. researchgate.netresearchgate.net

Cleavage: The separated diastereomers are then treated with a base, such as potassium hydroxide (B78521) in methanol, to cleave the sulfonyl group, regenerating the individual, enantiomerically pure (+)- and (-)-18-methoxycoronaridine. researchgate.netresearchgate.net

StepProcedureReagents
1Formation of Diastereomeric SulfonamidesKHMDS, (S)-(+)-camphorsulfonyl chloride researchgate.netresearchgate.net
2Chromatographic SeparationFlash chromatography (SiO₂) researchgate.netresearchgate.net
3Cleavage and Salt FormationKOH/methanol, followed by HCl researchgate.netresearchgate.net

Enantioselective Synthesis

An alternative and more elegant approach is enantioselective total synthesis, which creates the desired enantiomer directly. This has been achieved by employing chiral auxiliaries. researchgate.net In this strategy, a chiral group is temporarily attached to the starting material to direct the stereochemical outcome of key reactions.

The synthesis uses chiral N-substituted indoloazepines. researchgate.net The condensation of these chiral building blocks with an aldehyde precursor proceeds through the previously mentioned secodine-type intramolecular Diels-Alder reaction. The presence of the chiral auxiliary directs the reaction to selectively form one of two possible tetracyclic intermediates. researchgate.net For example, the use of a 2,3-(R)-ferroceno-6,6-dimethyl-1-(S)-cyclohexyl chiral auxiliary was highly effective, yielding a tetracyclic intermediate with greater than 99% enantiomeric excess (ee). researchgate.net Subsequent removal of this chiral auxiliary provides the enantiomerically pure core, which is then converted to the final target, (-)-18-methoxycoronaridine. researchgate.net Using the opposite enantiomer of the chiral auxiliary would likewise grant access to (+)-18-methoxycoronaridine.

Design and Chemical Synthesis of Novel Congeners and Analogs

To explore the structure-activity relationships (SAR) of 18-methoxycoronaridine, numerous congeners and analogs have been designed and synthesized. designer-drug.comnih.gov These modifications have systematically probed the importance of different parts of the molecule, including the methoxycarbonyl group, the C-18 side chain, and the isoquinuclidine core. designer-drug.comacs.org This research has led to the creation of at least 15 distinct congeners. designer-drug.comnih.gov

Key areas of structural modification include:

Variation of the Methoxycarbonyl Group: The ester function at the C-16 position has been replaced with other esters, amides, and even a carboxylic acid (administered as its sodium salt) to assess the impact on biological activity. designer-drug.com

Modification of the C-18 Substituent: The methoxy (B1213986) group on the ethyl side chain has been replaced by other functionalities. A notable example is the synthesis of 18-dimethylaminocoronaridine (B10840111) (18-MAC). designer-drug.comwikipedia.org

Contraction of the Isoquinuclidine Ring: To test the importance of the [2.2.2] bicyclic core, an analog was synthesized where the isoquinuclidine ring was contracted to a [2.2.1] system. designer-drug.com This was achieved via a thermal electrocyclic rearrangement of a specially prepared enamine precursor. designer-drug.com

The table below summarizes some of the synthesized analogs and their structural modifications.

Analog Name/TypeStructural ModificationReference
Ester CongenersReplacement of the C-16 methoxycarbonyl group with other ester functions (e.g., methoxyethyl ester, ME-18-MC). designer-drug.comwikipedia.org
Amide CongenersReplacement of the C-16 methoxycarbonyl group with an amide. designer-drug.com
Carboxylic Acid AnalogHydrolysis of the C-16 ester to a carboxylic acid. designer-drug.com
18-Dimethylaminocoronaridine (18-MAC)Replacement of the C-18 methoxy group with a dimethylamino group. designer-drug.comwikipedia.org
Ring-Contracted AnalogContraction of the isoquinuclidine core from a [2.2.2] to a [2.2.1] bicyclic system. designer-drug.com

These synthetic efforts have provided a valuable library of compounds for probing the pharmacological mechanisms of 18-methoxycoronaridine. designer-drug.com

Preclinical Pharmacological Characterization of + 18 Methoxycoronaridine

Molecular Targets and Receptor Binding Profiles

The pharmacological activity of (+)-18-Methoxycoronaridine hydrochloride is defined by its specific interactions with a narrow range of molecular targets, distinguishing it from the less selective parent compound, ibogaine (B1199331).

Selective Antagonism of α3β4 Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The primary mechanism of action of (+)-18-Methoxycoronaridine is its potent and selective antagonism of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs). psychedelicreview.com These receptors are densely expressed in key areas of the brain's reward and anti-reward circuitry, particularly the medial habenula and the interpeduncular nucleus. psychedelicreview.com By blocking these receptors, 18-MC can modulate the activity of downstream neural pathways involved in drug-seeking behavior. nih.gov

In vitro studies have demonstrated that 18-MC is a noncompetitive antagonist of α3β4 nAChRs. psychedelicreview.com The inhibitory potency of 18-MC at the α3β4 receptor has been quantified in various preclinical models. For instance, studies have reported IC50 values in the sub-micromolar to low micromolar range, highlighting its significant affinity for this receptor subtype. nih.gov

Receptor SubtypeParameterValue (µM)Reference
α3β4 nAChRIC500.75-0.90 nih.gov
Torpedo AChR (desensitized)Ki~0.11 nih.gov
Torpedo AChR (resting)Ki~0.23 nih.gov

Interactions with Opioid Receptor Subtypes (μ, κ, δ)

(+)-18-Methoxycoronaridine exhibits a modest affinity for certain opioid receptor subtypes, although this interaction is significantly weaker than its potent antagonism of α3β4 nAChRs. wikipedia.org Preclinical studies indicate that 18-MC acts as a partial agonist at the μ-opioid receptor (MOR) and also interacts with the κ-opioid receptor (KOR). wikipedia.orgnih.gov Its affinity for the δ-opioid receptor (DOR) is comparatively lower.

The interaction with opioid receptors may contribute to some of its anti-addictive properties, particularly in the context of opioid dependence and withdrawal. However, it is generally accepted that its primary mechanism of action is through the nicotinic receptor system. nih.gov

Receptor SubtypeParameterValue (µM)Reference
μ-opioid receptor (MOR)Functional Ki13.2 plos.org
κ-opioid receptorAffinitySimilar to Ibogaine nih.gov

Lack of Affinity for Other Key Receptors (e.g., α4β2 nAChR, NMDA, 5-HT Transporter)

A key feature of (+)-18-Methoxycoronaridine's pharmacological profile is its selectivity. Unlike ibogaine, which interacts with a wide array of receptors and transporters, 18-MC exhibits a much cleaner profile. wikipedia.orgnih.gov Preclinical studies have consistently demonstrated a lack of significant affinity for the α4β2 nAChR subtype, the N-methyl-D-aspartate (NMDA) receptor, and the serotonin (B10506) (5-HT) transporter. wikipedia.orgnih.gov This selectivity is thought to be responsible for the improved safety profile of 18-MC compared to ibogaine, particularly the absence of hallucinogenic effects, which are often attributed to interactions with the NMDA and serotonergic systems.

CYP450 Enzyme Interaction Profiles (In Vitro Preclinical)

In vitro studies using human liver microsomes have shown that the metabolism of (+)-18-Methoxycoronaridine is primarily mediated by the cytochrome P450 enzyme CYP2C19. nih.gov This enzyme is responsible for the O-demethylation of 18-MC to its major metabolite, 18-hydroxycoronaridine. nih.gov Studies with selective chemical inhibitors and antibodies have confirmed that other CYP450 isoforms play a minimal role in this metabolic pathway. nih.gov The reliance on CYP2C19, a polymorphic enzyme, suggests that the metabolism of 18-MC could vary among individuals. Further in vitro studies are needed to fully characterize the potential of 18-MC to inhibit or induce other major CYP450 enzymes, which is crucial for predicting potential drug-drug interactions.

Neurobiological Mechanisms of Action in Preclinical Models

The anti-addictive effects of (+)-18-Methoxycoronaridine observed in preclinical models are believed to be a direct consequence of its molecular interactions within specific neurocircuits. The primary neurobiological mechanism involves the modulation of the mesolimbic dopamine (B1211576) system, a key pathway in reward and reinforcement. nih.gov

By selectively antagonizing α3β4 nAChRs in the medial habenula and interpeduncular nucleus, 18-MC influences the habenulo-interpeduncular pathway. psychedelicreview.com This pathway plays a crucial role in regulating the activity of dopamine neurons in the ventral tegmental area (VTA). The antagonism of α3β4 nAChRs by 18-MC is thought to ultimately lead to a reduction in dopamine release in the nucleus accumbens, a critical brain region for the rewarding effects of drugs of abuse. nih.gov This blunting of the dopamine response to addictive substances is believed to underlie the observed decrease in drug self-administration in animal models of addiction. nih.govnih.govduke.edu

In preclinical studies, 18-MC has been shown to reduce the self-administration of a variety of drugs, including morphine, cocaine, methamphetamine, nicotine (B1678760), and alcohol. nih.govduke.edu This broad efficacy across different classes of addictive substances supports the hypothesis that 18-MC acts on a common neural substrate of addiction.

Modulation of the Habenulo-Interpeduncular Pathway

This compound (often abbreviated as 18-MC) is a synthetic analog of the naturally occurring psychoactive compound ibogaine. A key aspect of its mechanism of action involves the modulation of the habenulo-interpeduncular pathway, a neural circuit implicated in reward and addiction processes. nih.gov This pathway, which connects the medial habenula (MHb) to the interpeduncuncular nucleus (IPN), is densely populated with α3β4 nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov

Preclinical research has established that 18-MC functions as a potent antagonist of these α3β4 nAChRs. nih.govnih.gov Its sites of action within the brain are concentrated in areas where these receptors are prominent, including the medial habenula and the interpeduncular nucleus. wikipedia.org Studies involving the local administration of 18-MC directly into either the MHb or the IPN in rat models have demonstrated a significant effect on drug-seeking behavior. nih.govnih.gov This targeted action within the habenulo-interpeduncular pathway is believed to be a primary mechanism through which 18-MC exerts its anti-addictive properties. nih.govnih.gov The compound is thought to act as a negative allosteric modulator, which stabilizes the desensitized state of the α3β4 nAChR after it has been bound by a ligand. nih.gov

Further evidence supporting this mechanism comes from studies using other α3β4 nicotinic antagonists, such as mecamylamine (B1216088) and α-conotoxin AuIB. When administered locally into the same brain regions, these compounds produced similar reductions in drug self-administration, reinforcing the hypothesis that the blockade of α3β4 nicotinic receptors within the habenulo-interpeduncular pathway is a critical component of 18-MC's effects. nih.gov

Indirect Influence on the Mesolimbic Dopaminergic System

The mesolimbic dopaminergic system, often referred to as the brain's "reward pathway," plays a central role in the reinforcing effects of drugs of abuse. While the primary sites of action for 18-MC are within the habenulo-interpeduncular pathway, its modulation of this circuit leads to an indirect but significant influence on the mesolimbic dopamine system. nih.gov The habenulo-interpeduncular pathway is understood to function as an alternate reward pathway that modulates the activity of the primary dopaminergic mesolimbic system. nih.gov

Preclinical studies have shown that systemic administration of 18-MC can abolish the sensitized increase in dopamine levels in the nucleus accumbens, a key component of the mesolimbic pathway, which is typically induced by chronic morphine administration. nih.gov When 18-MC was infused directly into the medial habenula or the interpeduncular nucleus, it blocked this sensitized dopamine response to repeated morphine exposure. nih.gov Interestingly, these local infusions of 18-MC did not affect the dopamine response to an acute dose of morphine, suggesting a specific role in modulating the neuroadaptations that occur with chronic drug use. nih.gov

Research also indicates that 18-MC can decrease extracellular dopamine levels in the nucleus accumbens. nih.govresearchgate.net This reduction in dopaminergic activity is thought to blunt the rewarding effects of substances of abuse, thereby reducing the motivation for their intake. nih.gov This effect on dopamine is a downstream consequence of its action on the habenulo-interpeduncular pathway, highlighting the interconnectedness of these neural circuits in addiction.

Effects on Neurotransmitter Release and Signaling

The primary neurochemical effect of this compound is mediated through its antagonism of α3β4 nicotinic acetylcholine receptors. nih.gov This action has significant downstream effects on the release and signaling of other neurotransmitters, most notably dopamine. nih.govnih.gov By blocking α3β4 nAChRs in the habenulo-interpeduncular pathway, 18-MC indirectly modulates dopaminergic activity in the mesolimbic system. nih.gov

In vivo microdialysis studies in rats have demonstrated that pretreatment with 18-MC can significantly attenuate the release of dopamine in the nucleus accumbens induced by nicotine. nih.gov This finding is consistent with the broader understanding that 18-MC dampens the reinforcing properties of addictive substances by reducing their impact on the mesolimbic dopamine system. nih.gov The reduction in dopamine release is a key mechanism underlying its potential therapeutic effects for a variety of substance use disorders. nih.govresearchgate.net

While the most pronounced effects of 18-MC are on the cholinergic and dopaminergic systems, it is worth noting its selectivity. Unlike its parent compound, ibogaine, 18-MC has no affinity for the α4β2 nAChR subtype, NMDA channels, or the serotonin transporter. wikipedia.org It does, however, retain a modest affinity for μ-opioid receptors, where it acts as an agonist, and for κ-opioid receptors. wikipedia.org This receptor binding profile contributes to its unique pharmacological effects and improved safety profile compared to ibogaine.

Behavioral Pharmacology in Animal Models of Substance-Related Disorders

Preclinical studies in animal models of substance-related disorders have consistently demonstrated the efficacy of this compound in reducing drug-seeking and drug-taking behaviors for a variety of substances. wikipedia.orgnih.gov These studies have been crucial in establishing its potential as a broad-spectrum anti-addiction agent.

Attenuation of Substance Self-Administration

Animal models of intravenous self-administration are a cornerstone of addiction research, providing a measure of the reinforcing effects of a drug. In these models, animals learn to perform a specific action, such as pressing a lever, to receive a dose of a drug. The rate of this action is taken as an indicator of the drug's rewarding properties.

Numerous studies have shown that 18-MC effectively reduces the self-administration of opioids in rats. nih.govnih.gov In some cases, a single administration of 18-MC has been observed to produce a prolonged decrease in morphine intake that can last for several days or even weeks. nih.gov This long-lasting effect is a particularly promising feature for a potential therapeutic agent.

Local administration of 18-MC into either the medial habenula or the interpeduncular nucleus has been shown to decrease morphine self-administration, without affecting the animals' motivation for a non-drug reinforcer like sucrose (B13894). nih.gov This specificity suggests that 18-MC is not simply causing a general suppression of behavior, but is specifically targeting the neural circuits underlying opioid reinforcement.

SubstanceAnimal ModelKey FindingCitation
MorphineRatDecreased intravenous self-administration. nih.gov
MorphineRatProlonged decreases in intake lasting several days or weeks after a single treatment. nih.gov
MorphineRatLocal administration into the medial habenula or interpeduncular nucleus decreased self-administration. nih.gov

The efficacy of 18-MC extends to stimulant drugs of abuse. Preclinical studies have demonstrated that 18-MC can dose-dependently decrease the intravenous self-administration of both cocaine and methamphetamine in rats. nih.govnih.gov Similar to its effects on opioids, a single high dose of 18-MC can reduce stimulant self-administration for 24 hours or longer. nih.gov

The mechanism underlying these effects is believed to be the same as for opioids, namely the antagonism of α3β4 nicotinic receptors in the habenulo-interpeduncular pathway. nih.gov Local administration of 18-MC into the medial habenula or interpeduncular nucleus has been shown to decrease methamphetamine self-administration. nih.gov A comparison of the effectiveness of 18-MC across different drugs of abuse indicated that it is least effective in decreasing methamphetamine self-administration and most potent in reducing nicotine self-administration. nih.gov

SubstanceAnimal ModelKey FindingCitation
CocaineRatDecreased intravenous self-administration. nih.gov
CocaineRatProlonged decreases in intake lasting several days or weeks after a single treatment. nih.gov
MethamphetamineRatDose-dependently decreased intravenous self-administration. nih.gov
Nicotine and Alcohol

Preclinical studies in animal models indicate that this compound (18-MC) is effective in reducing the self-administration of both nicotine and alcohol. nih.govnih.gov Research has demonstrated that orally administered 18-MC significantly decreases alcohol intake and intravenous nicotine self-administration in rats. nih.gov

In studies focusing on alcohol, 18-MC dose-dependently reduced alcohol consumption in both male and female alcohol-preferring rats. nih.gov All tested doses resulted in significant decreases in alcohol self-administration. nih.govduke.edu The efficacy of 18-MC in reducing alcohol intake was observed regardless of whether the subjects had high or low baseline levels of consumption. nih.gov

Regarding nicotine, acute oral administration of 18-MC was also found to decrease intravenous self-administration in rats. nih.gov However, the effect was more nuanced compared to its impact on alcohol. A significant reduction in nicotine self-administration was observed at a higher dose. nih.govduke.edu The compound's effectiveness was also influenced by the baseline level of nicotine intake; a significant reduction was seen in rats with lower baseline performance, whereas the effect was not significant in the higher baseline group. nih.govduke.edu These findings suggest that while 18-MC is effective against both substances, it may be more consistently effective in reducing alcohol intake across different consumption patterns. nih.gov

Table 1: Effects of Oral (+)-18-Methoxycoronaridine on Nicotine and Alcohol Self-Administration in Rats

Substance Animal Model Key Findings Citations
Alcohol Alcohol-Preferring (P) Rats Dose-dependently reduced alcohol intake in both males and females. All tested doses caused significant reductions in self-administration. nih.govnih.govduke.edu
Nicotine Sprague-Dawley Rats Significantly reduced intravenous self-administration at the 40mg/kg dosage. Effect was most significant in rats with lower baseline nicotine intake. nih.govnih.govduke.edu

Impact on Drug-Seeking Behaviors and Relapse Models (e.g., Cue-Induced Reinstatement)

(+)-18-Methoxycoronaridine has shown significant potential in attenuating drug-seeking behaviors and preventing relapse in preclinical models. nih.govnih.gov A key area of investigation has been its effect on cue-induced reinstatement, a model that mimics the relapse triggered by environmental stimuli associated with past drug use. nih.gov

In a study using a cocaine reinstatement model in rats, complex environmental cues (music) were paired with cocaine self-administration. nih.gov When the rats were later exposed to the musical cue in the absence of the drug, it triggered robust drug-seeking behavior. nih.govnih.gov Pretreatment with 18-MC was found to completely block this musical cue-induced reinstatement of cocaine-seeking. nih.govnih.gov This effect was not due to a general reduction in motor activity, as 18-MC did not produce locomotor effects on its own. nih.gov These results suggest that 18-MC can effectively attenuate the motivational impact of drug-associated cues, which is a major factor in relapse. nih.gov The findings implicate the α3β4 nicotinic receptor system, which 18-MC antagonizes, as a potential mechanism involved in craving and relapse. nih.gov

Beyond cue-induced relapse, 18-MC has also been shown to decrease the self-administration of various drugs of abuse, including morphine and cocaine, in rats. nih.gov This indicates a broader impact on the reinforcing efficacy of these substances, further supporting its potential as a treatment for addiction by reducing the motivation to seek and take drugs. nih.gov

Effects on General Reward Systems (e.g., Sucrose Self-Administration)

The effects of (+)-18-Methoxycoronaridine on general reward systems have been investigated, primarily through sucrose self-administration models, to determine if the compound broadly suppresses rewarding behaviors or acts more specifically on pathways related to drugs of abuse. Research indicates that 18-MC can attenuate sucrose reward, but its effects are distinct from those on addictive drugs. nih.gov

Studies have shown that 18-MC can reduce operant responding for sucrose and decrease the intake of palatable solutions like sucrose. nih.gov However, the effect on natural rewards like sucrose often appears less potent or dependent on different neural circuits compared to its effects on drugs of abuse. nih.gov For example, when 18-MC was administered directly into specific brain regions of the habenulo-interpeduncular pathway (the medial habenula or the interpeduncular nucleus), it effectively decreased morphine self-administration but had no effect on responding for sucrose. nih.gov This suggests a degree of selectivity in its action, targeting pathways mediating drug reward more potently than those for natural rewards. nih.gov

Further research has explored whether the reduction in sucrose intake could be due to an induced taste aversion. nih.gov Experiments designed to test for conditioned taste aversion found that unlike control agents that produce aversion, 18-MC did not. nih.gov This indicates that its mechanism for reducing intake of palatable substances is not related to inducing malaise. nih.gov

Table 2: Effects of (+)-18-Methoxycoronaridine on Sucrose Self-Administration in Rats

Administration Route Brain Region (if applicable) Effect on Sucrose Responding Citations
Systemic (Intraperitoneal) N/A Reduced operant responding for sucrose and decreased ad libitum ingestion. nih.gov
Local Infusion Medial Habenula No effect on responding for sucrose. nih.gov
Local Infusion Interpeduncular Nucleus No effect on responding for sucrose. nih.gov

Investigations into Other Neuropsychiatric Activities in Animal Models

Anxiolytic-like Effects

Based on a review of the available scientific literature, specific preclinical investigations into the potential anxiolytic-like effects of this compound have not been extensively reported. Standard animal models of anxiety are used to screen for novel anxiolytic compounds, but reports detailing the performance of (+)-18-MC in these assays were not identified in the search.

Anticonvulsant Activity

A comprehensive review of preclinical literature indicates a lack of studies specifically designed to evaluate the anticonvulsant properties of this compound. The compound has not been characterized in standard animal models used for screening anticonvulsant drug candidates, such as the maximal electroshock (MES) or the pentylenetetrazole (PTZ) seizure models.

Conversely, some preclinical data suggest that this compound may exhibit pro-convulsant effects at high concentrations. According to documentation from a Phase 1 clinical trial, preclinical studies in animals showed that while lower doses produced behavioral and neurological changes, higher doses could induce seizures.

In comparative studies with its parent compound, ibogaine, (+)-18-Methoxycoronaridine is noted for not producing whole-body tremors, a side effect associated with ibogaine. However, this absence of tremorigenic effects does not infer anticonvulsant activity. Research has consistently shown that (+)-18-Methoxycoronaridine does not appear to have the neurotoxic effects observed with ibogaine.

Due to the absence of research into the anticonvulsant activity of this compound, no data is available to generate a table on this pharmacological aspect.

Structure Activity Relationship Sar Studies of + 18 Methoxycoronaridine and Its Congeners

Elucidation of Pharmacophoric Requirements for α3β4 nAChR Antagonism

The anti-addictive properties of 18-MC are largely attributed to its selective antagonism of α3β4 nAChRs. nih.gov These receptors are densely located in key areas of the brain's reward circuitry, such as the medial habenula and the interpeduncular nucleus. nih.govresearchgate.netnih.gov Research indicates that 18-MC acts as a negative allosteric modulator, binding to a site distinct from the acetylcholine (B1216132) binding site and stabilizing the receptor in a desensitized, ligand-bound state. nih.govnih.gov

Key structural features of the coronaridine (B1218666) scaffold are essential for this interaction. The isoquinuclidine core and the indole (B1671886) moiety are fundamental components. Studies comparing 18-MC to other iboga alkaloids have shown that while they share a common structure, subtle modifications can significantly alter receptor affinity and selectivity. nih.gov For instance, 18-MC displays a higher specificity for the α3β4 subtype compared to its parent compound, ibogaine (B1199331). nih.gov Ibogaine and 18-MC both inhibit the α3β4 receptor, with IC50 values of 0.22 µM and 0.75-0.90 µM, respectively. nih.gov

The interaction is noncompetitive, meaning 18-MC does not directly compete with the natural ligand, acetylcholine. nih.govchemrxiv.org Docking studies suggest that 18-MC binds within the ion channel of the receptor, specifically between the serine (at position 6') and valine (at position 13') rings. nih.gov This binding is more potent when the receptor is in a desensitized state compared to a resting state. nih.gov This state-dependent binding is a critical aspect of its pharmacophore, suggesting that 18-MC preferentially targets active receptors to modulate their function.

While 18-MC is a potent α3β4 nAChR antagonist, it is not entirely selective and has been shown to interact with other receptors, including opioid receptors and other nAChR subtypes, albeit with lower affinity. nih.govchemrxiv.orgnih.govchemrxiv.org This has prompted further research into developing congeners with an even more refined selectivity profile to isolate the α3β4-mediated effects. nih.gov

Correlating Structural Modifications with Preclinical Efficacy

Systematic modifications of the 18-MC structure have led to the development of several congeners, providing valuable insights into how specific chemical changes correlate with preclinical efficacy in animal models of addiction. nih.gov These studies have consistently found a strong correlation between the in vitro activity at α3β4 nicotinic receptors and the in vivo anti-addictive effects. nih.gov

Alterations have primarily focused on the C-18 substituent and the methoxycarbonyl group. nih.gov This has led to the synthesis of derivatives such as 18-methylaminocoronaridine (B10840201) (18-MAC) and 2-methoxyethyl-18-methoxycoronaridinate (ME-18-MC). wikipedia.orgdoi.orgwikipedia.org

18-Methylaminocoronaridine (18-MAC): This analog has demonstrated greater effectiveness than 18-MC with similar potency. wikipedia.org

(-)-2-Methoxyethyl-18-methoxycoronaridinate (ME-18-MC): This second-generation derivative is more potent by weight than 18-MC, showing efficacy at half the minimum effective dose of 18-MC in reducing morphine and methamphetamine self-administration. wikipedia.org Like 18-MC, it functions as a selective α3β4 nAChR antagonist. wikipedia.org

These findings underscore that modifications to the C-18 position can enhance potency and efficacy. The preclinical efficacy of 18-MC and its congeners has been demonstrated across a range of substances, including opioids, stimulants (cocaine, methamphetamine), nicotine (B1678760), and alcohol. nih.govresearchgate.netwikipedia.orgnih.gov A key finding is that 18-MC reduces the self-administration of these drugs without affecting motivation for natural reinforcers like water, suggesting a specific effect on drug-seeking behavior rather than a general suppression of activity. nih.govnih.gov

Table 1: Preclinical Efficacy of 18-MC and Selected Congeners
CompoundStructural Modification (from 18-MC)Key Preclinical FindingPrimary Mechanism
(+)-18-Methoxycoronaridine (18-MC)Reference CompoundDecreases self-administration of morphine, cocaine, nicotine, and ethanol (B145695) in rats. researchgate.netnih.govnih.govα3β4 nAChR antagonist. nih.gov
18-Methylaminocoronaridine (18-MAC)Methoxy (B1213986) group at C-18 replaced with a methylamino group.More effective than 18-MC with similar potency. wikipedia.orgα3β4 nAChR antagonist. wikipedia.org
(-)-2-Methoxyethyl-18-methoxycoronaridinate (ME-18-MC)Modification of the ester group.More potent by weight than 18-MC; effective at half the dose. wikipedia.orgα3β4 nAChR antagonist. wikipedia.org

Comparative Analysis of Stereoisomeric Activity

The influence of stereochemistry on pharmacological activity is a fundamental principle in drug design. biomedgrid.com 18-Methoxycoronaridine is a chiral molecule and is often studied as a racemic mixture, designated (±)-18-MC. doi.org However, enantioselective synthesis has allowed for the investigation of its individual stereoisomers, the (+) and (-) forms.

Research has shown that biological activity can differ significantly between enantiomers. biomedgrid.com In the case of 18-MC's congeners, studies have specifically examined the (-) enantiomer. For example, (-)-18-MC was found to induce sedative and anxiolytic-like activity in mice. cardiff.ac.uk Similarly, the more potent analog, ME-18-MC, is specifically the (-) enantiomer. wikipedia.org

Preclinical Pharmacokinetics and Metabolism Investigations

Absorption, Distribution, and Elimination Characteristics in Animal Models

Preclinical studies in animal models, primarily rats, have provided initial insights into the pharmacokinetic profile of (+)-18-Methoxycoronaridine hydrochloride. Following administration, 18-MC has been shown to be orally active, a significant characteristic for potential therapeutic development. nih.govnih.gov The effects of the compound have been observed to be long-lasting, suggesting a prolonged presence in the body. nih.gov

One key finding regarding the distribution of 18-MC is its propensity to be sequestered in adipose tissue. This sequestration in fat likely contributes to a slow release of the compound back into systemic circulation, which may explain its extended duration of action observed in behavioral studies. nih.gov

Further research has indicated that after administration, 18-MC distributes to the brain. Specifically, it has been found to localize in brain regions with high densities of α3β4 nicotinic acetylcholine (B1216132) receptors, such as the medial habenula and the interpeduncular nucleus. This targeted distribution is consistent with its proposed mechanism of action.

While these qualitative characteristics have been reported, detailed quantitative pharmacokinetic parameters in animal models remain to be fully elucidated in publicly available literature. The table below summarizes the currently understood pharmacokinetic characteristics of this compound in animal models.

ParameterObservation in Animal Models (Rats)
Absorption Orally active. nih.govnih.gov
Distribution - Sequestrated in fat, leading to slow release. nih.gov
  • Distributes to the brain, with localization in the medial habenula and interpeduncular nucleus.
  • Elimination Specific elimination pathways and half-life are not extensively detailed in the reviewed literature.
    Duration of Action Long-lasting effects observed. nih.gov

    Identification and Biological Activity of Key Metabolites (e.g., 18-Hydroxycoronaridine)

    Metabolic studies have identified 18-hydroxycoronaridine (18-HC) as the major metabolite of this compound. nih.gov The conversion of 18-MC to 18-HC is primarily facilitated by the cytochrome P450 enzyme, CYP2C19. nih.gov This metabolic pathway involves the O-demethylation of the methoxy (B1213986) group at the 18-position of the coronaridine (B1218666) ring structure.

    In isolated tissue preparations, 18-methoxycoronaridine has been observed to cause a concentration-dependent enhancement of purinergic contractions in the rat vas deferens. nih.gov In contrast, it did not significantly increase the magnitude of spontaneous contractions in the rat isolated portal vein, an effect that was observed with ibogaine (B1199331). nih.gov

    The table below provides a summary of the key metabolite of 18-MC and its known biological activity.

    MetaboliteEnzyme Responsible for FormationKnown Biological Activity
    18-Hydroxycoronaridine (18-HC) CYP2C19 nih.gov- Inhibitory activity at human α3β4, α4β2, and α7 nicotinic acetylcholine receptors in vitro.
  • In isolated rat vas deferens, enhances purinergic contractions. nih.gov
  • Advanced Methodologies in Characterizing + 18 Methoxycoronaridine

    In Vitro Electrophysiological Techniques (e.g., Whole-Cell Patch Clamp Recording)

    In vitro electrophysiological studies have been instrumental in understanding how 18-MC interacts with its primary molecular target, the nicotinic acetylcholine (B1216132) receptor (nAChR). Techniques such as two-electrode voltage clamp and patch clamp recording on cells expressing specific nAChR subtypes have provided detailed insights into the compound's effects on ion channel function.

    Research has demonstrated that 18-MC acts as a noncompetitive inhibitor of nAChRs. Studies using cell lines expressing human fetal muscle AChRs revealed that 18-MC inhibits the receptor in a dose-dependent manner. A notable finding is that the potency of 18-MC increases with longer pre-incubation periods, suggesting that its binding affinity is enhanced when the receptor is in a desensitized state. nih.govnih.gov This state-dependent interaction, where the compound preferentially binds to and stabilizes an inactive conformation of the receptor, is a key aspect of its pharmacological profile. While specific whole-cell patch clamp data detailing the precise effects of 18-MC on ionic currents and neuronal firing patterns are not extensively published, the existing electrophysiological evidence strongly supports its role as an antagonist at nAChRs, which is believed to underpin its anti-addictive properties.

    Radioligand Binding Assays and Fluorescence Imaging

    Radioligand binding assays have been fundamental in quantifying the affinity of 18-MC for various receptors, providing a molecular basis for its pharmacological effects. These assays utilize a radiolabeled form of a ligand to compete with the compound of interest for binding to a specific receptor target.

    Studies have confirmed that 18-MC binds with high affinity to a single site within the Torpedo nicotinic acetylcholine receptor. nih.gov Competition binding experiments using radiolabeled ligands such as [³H]TCP have determined the binding affinity of 18-MC for the nAChR in different conformational states. Notably, 18-MC exhibits a significantly higher affinity for the desensitized state of the receptor compared to the resting state. nih.gov This is consistent with the electrophysiological findings and reinforces the hypothesis that 18-MC stabilizes an inactive receptor conformation. While 18-MC is a derivative of ibogaine (B1199331), which has known interactions with opioid receptors, specific binding affinity data for 18-MC at these receptors are less detailed in the literature. However, it is understood to have a lower affinity for opioid receptors compared to its parent compound. nih.gov The use of fluorescence imaging techniques, such as Förster Resonance Energy Transfer (FRET), to study the direct binding kinetics and conformational changes induced by 18-MC has not been extensively reported in the scientific literature to date.

    Receptor TargetRadioligandReceptor StateKi (μM)
    Nicotinic Acetylcholine Receptor[³H]TCPResting1.5 ± 0.2
    Nicotinic Acetylcholine Receptor[³H]TCPDesensitized0.19 ± 0.02

    Behavioral Paradigms for Addiction and Neuropsychiatric Models

    A significant body of research has focused on characterizing the effects of 18-MC in animal models of addiction. These behavioral paradigms are designed to simulate different aspects of substance use disorders in humans, including self-administration, withdrawal, and relapse.

    Studies have consistently shown that 18-MC effectively reduces the self-administration of a wide range of addictive substances in rats. This includes opioids (morphine), stimulants (cocaine and methamphetamine), nicotine (B1678760), and alcohol. nih.govnih.govnih.govnih.gov A key finding from these studies is that 18-MC's inhibitory effects are specific to drugs of abuse, as it does not suppress the self-administration of a natural reward like water. nih.govnih.gov This suggests that 18-MC targets the motivational processes underlying drug-seeking behavior without causing general behavioral suppression.

    Furthermore, 18-MC has been shown to be effective in preclinical models of relapse. In a model of context-induced reinstatement of cocaine-seeking, administration of 18-MC was found to block the drug-seeking behavior elicited by conditioned cues. nih.govnih.gov This suggests that 18-MC may not only reduce the rewarding effects of drugs but also diminish the motivational impact of drug-associated environmental stimuli. The compound has also been shown to attenuate the signs of morphine withdrawal in rats, indicating its potential to alleviate the aversive states that contribute to the maintenance of addiction.

    Substance of AbuseBehavioral ParadigmEffect of (+)-18-Methoxycoronaridine hydrochlorideSpecies
    MorphineIntravenous Self-AdministrationDecrease in self-administrationRat
    CocaineIntravenous Self-AdministrationDecrease in self-administrationRat
    CocaineContext-Induced ReinstatementBlocked reinstatement of drug-seekingRat
    MethamphetamineIntravenous Self-AdministrationDecrease in self-administrationRat
    NicotineIntravenous Self-AdministrationDecrease in self-administrationRat
    AlcoholOral Self-AdministrationDose-dependent decrease in intakeRat

    Comparative Preclinical Analysis: + 18 Methoxycoronaridine Versus Ibogaine and Other Congeners

    Differential Receptor Binding Profiles and Selectivity

    The therapeutic and adverse effects of ibogaine (B1199331) and its analogs are rooted in their interactions with a wide array of neural receptors. However, 18-MC was specifically designed to have a more selective and targeted receptor binding profile compared to the broader action of ibogaine. nih.gov

    Ibogaine interacts with multiple receptor systems, including serotonergic (5-HT), dopaminergic, cholinergic, and opioid receptors. mdpi.comamazonaws.com It also shows affinity for NMDA receptors, sigma (σ) receptors, and sodium channels. nih.govamazonaws.com This widespread activity is thought to contribute to both its potential anti-addictive properties and its significant side effects, such as cardiac arrhythmias and neurotoxicity. mdpi.comresearchgate.net

    Interactive Table: Comparative Receptor Affinities

    Receptor/Transporter (+)-18-Methoxycoronaridine (18-MC) Ibogaine
    α3β4 Nicotinic Receptor Antagonist wikipedia.orgmindmed.co -
    Kappa Opioid Receptor Similar Affinity nih.govresearchgate.net Similar Affinity nih.govresearchgate.net
    NMDA Receptor Much Lower Affinity nih.govresearchgate.net Higher Affinity nih.gov
    Sigma-2 Receptor Much Lower Affinity nih.govresearchgate.net Higher Affinity nih.gov
    Sodium Channels Much Lower Affinity nih.govresearchgate.net Higher Affinity nih.gov
    Serotonin (B10506) Transporter Much Lower Affinity nih.govresearchgate.net Higher Affinity nih.gov

    Contrasting Behavioral Efficacy and Modulatory Effects in Animal Models

    In preclinical animal models, both (+)-18-Methoxycoronaridine and ibogaine have demonstrated efficacy in reducing drug-seeking and self-administration behaviors across a range of substances, including morphine, cocaine, nicotine (B1678760), and ethanol (B145695). nih.govresearchgate.net However, there are critical distinctions in their behavioral effects that highlight the selectivity of 18-MC.

    A key finding is that while both compounds reduce the self-administration of addictive substances, 18-MC does not suppress the intake of a non-drug reinforcer, such as water. nih.govtabularasaretreat.com This suggests that 18-MC specifically targets the neural circuitry underlying drug reward, without causing a general suppression of motivated behavior, a concern often raised with ibogaine.

    Furthermore, the two compounds exhibit opposing effects on morphine-induced locomotion. Ibogaine tends to attenuate the acute locomotor effects of morphine, whereas 18-MC potentiates them. nih.govresearchgate.net In contrast, both compounds enhance the locomotor and stereotypic effects of stimulants like cocaine. nih.govresearchgate.net

    A significant advantage of 18-MC observed in animal studies is the absence of the adverse behavioral and neurological effects associated with ibogaine. High doses of ibogaine are known to induce whole-body tremors and, in some cases, lead to cerebellar damage. nih.govresearchgate.net In stark contrast, 18-MC does not produce these tremorigenic or neurotoxic effects, even at high doses. nih.govresearchgate.net This lack of tremorigenic activity is a crucial distinguishing feature. nih.gov

    Interactive Table: Comparative Behavioral Effects in Animal Models

    Behavioral Measure (+)-18-Methoxycoronaridine (18-MC) Ibogaine
    Drug Self-Administration (Morphine, Cocaine, etc.) Decreases nih.govresearchgate.net Decreases nih.govresearchgate.net
    Non-Drug Reinforcer (Water) Self-Administration No Effect nih.govtabularasaretreat.com -
    Morphine-Induced Locomotion (Acute) Potentiates nih.govresearchgate.net Attenuates nih.govresearchgate.net
    Stimulant-Induced Locomotion Enhances nih.govresearchgate.net Enhances nih.govresearchgate.net
    Tremors Not Observed nih.govresearchgate.net Observed at High Doses nih.gov
    Cerebellar Damage Not Observed nih.govresearchgate.net Observed at High Doses nih.gov

    Distinguishing Pharmacological Characteristics and Potential for Improved Therapeutic Index

    The pharmacological profile of (+)-18-Methoxycoronaridine suggests a significantly improved therapeutic index compared to ibogaine. The therapeutic index is a measure of the relative safety of a drug, comparing the dose that produces a therapeutic effect to the dose that produces toxicity. The narrower spectrum of action of 18-MC appears to contribute to a more favorable safety profile. nih.govresearchgate.net

    One of the most critical pharmacological distinctions is their effect on cardiovascular function. Ibogaine is known to cause bradycardia (a decrease in heart rate) at high doses, which is a major safety concern in clinical applications. nih.govresearchgate.net Preclinical studies have consistently shown that 18-MC does not induce this effect. nih.govresearchgate.net This difference is likely due to 18-MC's reduced affinity for certain ion channels and receptors that influence cardiac rhythm. mdpi.com

    In terms of neuropharmacology, 18-MC and ibogaine both decrease extracellular dopamine (B1211576) levels in the nucleus accumbens, a brain region central to reward and addiction. nih.govresearchgate.net However, only ibogaine has been shown to increase extracellular serotonin levels in this area. nih.govtabularasaretreat.com This suggests different mechanisms of modulating these key neurotransmitter systems.

    The absence of tremorigenic and neurotoxic effects with 18-MC, coupled with its lack of adverse cardiovascular effects, strongly indicates a wider margin of safety than ibogaine. nih.govresearchgate.net These distinguishing pharmacological characteristics suggest that 18-MC may offer the anti-addictive efficacy of ibogaine without its limiting and potentially dangerous side effects, thus possessing a substantially greater therapeutic index. nih.govresearchgate.net

    Interactive Table: Comparative Pharmacological Characteristics

    Pharmacological Effect (+)-18-Methoxycoronaridine (18-MC) Ibogaine
    Heart Rate No Decrease nih.govresearchgate.net Decreases at High Doses nih.gov
    Neurotoxicity (Cerebellar) Not Observed nih.govresearchgate.net Observed at High Doses nih.gov
    Dopamine (Nucleus Accumbens) Decreases Extracellular Levels nih.govtabularasaretreat.com Decreases Extracellular Levels nih.govtabularasaretreat.com
    Serotonin (Nucleus Accumbens) No Change in Extracellular Levels nih.govtabularasaretreat.com Increases Extracellular Levels nih.govtabularasaretreat.com
    Therapeutic Index (Predicted) Substantially Greater nih.govresearchgate.net Narrower nih.govresearchgate.net

    Novel Research Avenues and Future Directions in Preclinical Development

    Explorations in Non-Addiction Related Therapeutic Areas (e.g., Leishmaniasis)

    While primarily investigated for substance use disorders, the biological activity of 18-MC has prompted explorations into other therapeutic domains, most notably in the treatment of parasitic diseases like leishmaniasis. Preclinical studies have demonstrated that synthetic 18-MC possesses a potent leishmanicidal effect against Leishmania amazonensis, a causative agent of cutaneous and diffuse cutaneous leishmaniasis. wikipedia.org This activity opens a significant new avenue for the compound's development, addressing a critical unmet need in neglected tropical diseases. In 2017, 18-MC entered Phase II trials in Brazil for the treatment of Leishmaniasis. wikipedia.org

    The compound was shown to effectively kill intracellular amastigotes at concentrations that were nontoxic to human and murine macrophages. This suggests a favorable therapeutic window for this indication. The exploration of iboga alkaloid congeners for infectious diseases represents a paradigm shift from their traditional focus on central nervous system disorders.

    CompoundParasite SpeciesKey Preclinical FindingReference
    (+)-18-Methoxycoronaridine hydrochlorideLeishmania amazonensisDemonstrated potent leishmanicidal effect against intracellular amastigotes. wikipedia.org

    Strategies for Optimizing Efficacy and Receptor Selectivity

    A key focus of ongoing preclinical research is the optimization of 18-MC's efficacy and receptor selectivity to enhance its therapeutic index. 18-MC was developed as a synthetic analog of ibogaine (B1199331) to retain anti-addictive properties while minimizing the adverse effects associated with the parent compound, such as tremors and cardiotoxicity. researchgate.net

    Medicinal chemistry efforts have led to the development of new derivatives aimed at further improving potency and selectivity. wikipedia.org For instance, the methoxyethyl congener (ME-18-MC) was found to be more potent than 18-MC with similar efficacy, while the methylamino analogue (18-MAC) was more effective with roughly the same potency. wikipedia.org These second-generation compounds also act as selective α3β4 nAChR antagonists with minimal effects on NMDA receptors, demonstrating a clear strategy of targeted chemical modification to enhance desired pharmacological actions. wikipedia.org

    Receptor/TransporterThis compound AffinityIbogaine AffinityReference
    α3β4 Nicotinic ReceptorAntagonistAntagonist wikipedia.orgnih.gov
    NMDA ReceptorMuch LowerHigher nih.gov
    Sigma-2 ReceptorMuch LowerHigher nih.gov
    Serotonin (B10506) Transporter (5-HT)Much LowerHigher nih.gov
    Sodium ChannelsSignificantly ReducedHigher wikipedia.orgnih.gov
    Kappa Opioid ReceptorSimilar/ModestSimilar wikipedia.orgnih.gov
    Mu Opioid ReceptorModest (Agonist)Moderate-to-Weak wikipedia.org

    Unexplored Molecular Targets and Pathways

    The current understanding of 18-MC's mechanism centers on its antagonism of α3β4 nAChRs within the habenulo-interpeduncular pathway, which modulates the brain's reward circuitry. nih.gov This action is thought to indirectly regulate dopamine (B1211576) fluctuations in the mesolimbic system. nih.govmindmed.co However, the full spectrum of its molecular interactions and the downstream signaling cascades remains an active area of investigation. Developing 18-MC represents a "paradigm shift" in the approach to treating substance-related disorders by targeting a receptor mechanism and neuronal pathway not previously explored in medication development. nih.gov

    Preclinical studies suggest that the mechanisms of action for ibogaine derivatives are not uniform. For example, noribogaine, the primary active metabolite of ibogaine, has been shown to upregulate glial cell line-derived neurotrophic factor (GDNF) in the ventral tegmental area (VTA) to reduce alcohol consumption. nih.gov In contrast, 18-MC does not appear to mediate its effects on alcohol intake via the GDNF pathway, indicating that its site of action is likely not the VTA and that it operates through a distinct mechanism. nih.gov The divergence in pathways among closely related iboga congeners highlights the potential for unexplored molecular targets and signaling events that contribute to the unique therapeutic profile of 18-MC. Further research is needed to delineate these alternative pathways and identify novel targets that could be leveraged for future drug development.

    Development of Advanced Preclinical Models

    The translation of preclinical findings into clinical success is a significant challenge in drug development, often due to the limitations of traditional animal models in predicting human responses. nih.gov While rodent models of drug self-administration and withdrawal have been instrumental in establishing the efficacy of 18-MC, the future of preclinical development will likely involve more sophisticated and human-relevant systems. nih.gov

    Advanced preclinical models such as "organ-on-a-chip" or "human-on-a-chip" technology are emerging as powerful tools. fiercebiotech.comamerigoscientific.com These microphysiological systems use human cells to create functional micro-organs in a controlled environment, allowing for more accurate predictions of drug efficacy and toxicity in humans. nih.govucsd.edu For a compound like 18-MC, a "brain-on-a-chip" model could provide invaluable insights into its effects on human neuronal circuits, while multi-organ chips could assess systemic effects and metabolism. nih.govfiercebiotech.comvt.edu

    Furthermore, the development of humanized mouse models, which incorporate human genes, cells, or tissues, offers another layer of translational relevance. scmp.com These models can provide a more accurate representation of human-specific physiological and pathological processes, potentially improving the predictive validity of preclinical studies for CNS disorders. scmp.comselectscience.net Employing these advanced models could de-risk the clinical development of 18-MC and its derivatives by providing more robust and translatable preclinical data.

    Combinatorial Preclinical Approaches

    Future preclinical research may also focus on evaluating 18-MC in combination with other therapeutic agents. Combinatorial therapies are a cornerstone of treatment for many complex diseases, and this approach could unlock new potential for 18-MC. nih.gov The rationale for such studies is to achieve synergistic efficacy or to mitigate potential dose-limiting side effects by combining drugs with complementary mechanisms of action.

    Q & A

    Q. What experimental models are validated for studying (+)-18-Methoxycoronaridine hydrochloride’s effects on neuropathic pain?

    this compound (18-MC) is commonly evaluated in oxaliplatin-induced neuropathic pain models using male CD-1 mice. Key protocols include:

    • Induction of neuropathy : Intraperitoneal (i.p.) administration of oxaliplatin (2.4 mg/kg) to mimic chemotherapy-induced neuropathy .
    • Behavioral assays : Mechanical allodynia tests (e.g., von Frey filaments) to quantify pain thresholds pre- and post-treatment.
    • Control measures : Randomization of animals, blinded data analysis, and strict adherence to ethical guidelines (e.g., EU Directive 2010/63/EU) to minimize bias .

    Q. Which nicotinic acetylcholine receptor (nAChR) subtypes are primary targets of 18-MC?

    18-MC exhibits selectivity for α9α10 and α3β4 nAChR subtypes:

    • α9α10 inhibition : Linked to neuropathic pain reduction in murine models, with IC50 values determined via calcium influx assays in HEK293 cells .
    • α3β4 antagonism : Implicated in anti-addiction mechanisms, particularly in the habenulo-interpeduncular pathway. Radioligand binding assays (e.g., [³H]TCP displacement) confirm subtype-specific affinity .

    Q. What in vitro methodologies are used to assess 18-MC’s receptor interactions?

    • Calcium influx assays : GH3-hα7 or HEK293-hα4β2 cells loaded with Fluo-4 dye to measure Ca²⁺ flux inhibition by 18-MC .
    • Radioligand binding : Competition assays using [³H]ibogaine or [³H]cytisine to quantify binding affinity (Kd) and antagonism kinetics .
    • Dose-response curves : EC50/IC50 calculations across concentrations (e.g., 0.1–100 μM) to establish potency .

    Advanced Research Questions

    Q. How do methodological approaches resolve discrepancies in 18-MC’s reported receptor subtype specificity?

    Conflicting reports on α9α10 vs. α3β4 nAChR selectivity arise from:

    • Model system differences : α9α10 effects are prominent in peripheral neuropathy models (e.g., oxaliplatin-treated mice), while α3β4 activity is observed in central reward pathways (e.g., rat self-administration studies) .
    • Assay conditions : Desensitized vs. resting receptor states alter 18-MC binding. For example, muscle-type nAChRs in desensitized states show higher 18-MC affinity in electrophysiological assays .
    • Solution : Cross-validation using orthogonal techniques (e.g., knockout models, site-directed mutagenesis) to isolate subtype-specific effects .

    Q. What methodological challenges arise when evaluating 18-MC’s allosteric modulation of nAChRs?

    Key challenges include:

    • Conformational state dependence : 18-MC’s inhibitory effects vary between resting, open, and desensitized receptor states. Pre-incubation with agonists (e.g., acetylcholine) is critical to stabilize specific states .
    • Off-target effects : Co-administration of mecamylamine (non-selective nAChR antagonist) in behavioral studies controls for α3β4-independent pathways .
    • Data interpretation : Thermodynamic parameters (e.g., ΔG, ΔH) from isothermal titration calorimetry (ITC) clarify binding energetics across states .

    Q. How do administration routes influence 18-MC’s pharmacokinetic and pharmacodynamic outcomes?

    • Intraperitoneal (i.p.) vs. intracerebral :
      • i.p. administration : Achieves systemic distribution, suitable for peripheral neuropathy studies (e.g., 2.4 mg/kg in mice) .
      • Intracerebral microinjection : Targets brain regions (e.g., medial habenula) for addiction studies, with doses ≤20 μg in rats to minimize off-target effects .
    • Analytical validation : HPLC or LC-MS quantification of plasma/brain tissue concentrations ensures dose-response accuracy .

    Data Contradiction Analysis

    Q. How should researchers address conflicting data on 18-MC’s efficacy in opioid vs. stimulant addiction models?

    Discrepancies arise from:

    • Dopaminergic vs. cholinergic modulation : 18-MC reduces morphine self-administration via α3β4-dependent dopamine suppression, but cocaine effects may involve additional serotonergic pathways .
    • Dose dependency : Anti-addiction effects are dose-bimodal; e.g., 20 mg/kg (i.p.) suppresses nicotine reward, while lower doses lack efficacy .
    • Recommendation : Use comprehensive behavioral batteries (e.g., conditioned place preference, self-administration) paired with neurochemical monitoring (e.g., microdialysis for dopamine) .

    Methodological Best Practices

    • Blinding and randomization : Mandatory in animal studies to reduce bias, as per NIH and EU guidelines .
    • Cell line validation : Use CRISPR-edited HEK293 cells expressing homogeneous nAChR subtypes for binding assays .
    • Negative controls : Include α-conotoxin AuIB (α3β4 antagonist) or α-bungarotoxin (α7 antagonist) to confirm receptor specificity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.